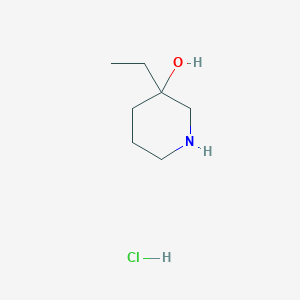
3-Ethylpiperidin-3-ol hydrochloride
描述
3-Ethylpiperidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Ethylpiperidin-3-ol hydrochloride is a compound with notable biological activity, particularly in the fields of neuropharmacology and oncology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, with an ethyl group and a hydroxyl group at the third position. Its chemical formula is CHClNO, and it has a molecular weight of approximately 151.66 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical applications.
The compound acts primarily as a ligand for various neurotransmitter receptors, notably muscarinic acetylcholine receptors (mAChRs). It has shown to modulate receptor activity, which can lead to significant neuroprotective effects. The interaction with these receptors is believed to play a role in its potential therapeutic effects against neurological disorders.
Neuroprotective Effects
In vitro studies indicate that this compound may exert neuroprotective effects by modulating neurotransmitter systems. This modulation can enhance synaptic plasticity and potentially protect against neurodegeneration. Research has shown that derivatives of this compound can have significant impacts on neuronal survival and function .
Anticancer Activity
Research highlights the compound's potential in cancer therapy. It has been noted for its ability to induce apoptosis in various cancer cell lines, including those from hypopharyngeal tumors. The compound's structure allows it to interact effectively with cancer-related signaling pathways, enhancing its anticancer properties .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-Ethylpiperidin-3-ol hydrochloride | High | Contains a phenyl group, enhancing lipophilicity |
| 3-Isopropylpiperidin-3-ol hydrochloride | Moderate | Isopropyl group may alter biological activity |
| trans-3,4-Dimethylpiperidin-3-ol hydrochloride | Moderate | Dimethyl substitution affects steric properties |
| cis-3,4-Dimethylpiperidin-3-ol hydrochloride | Moderate | Different stereochemistry may influence activity |
Each of these compounds exhibits unique biological activities due to variations in their substituents and stereochemistry, emphasizing the distinctiveness of this compound within this class.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Neuroprotection Study : An investigation into the neuroprotective effects demonstrated that treatment with this compound significantly improved cell viability in neuronal cultures exposed to neurotoxic agents.
- Anticancer Efficacy : In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited cytotoxic effects comparable to standard chemotherapy agents like bleomycin. The mechanism involved apoptosis induction through receptor-mediated pathways .
属性
IUPAC Name |
3-ethylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(9)4-3-5-8-6-7;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWFCKUBLBPQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















